Fmoc-D-Alb-OH

Description

Significance of D-Amino Acid Derivatives in Chemical Biology and Medicinal Chemistry

While the vast majority of naturally occurring proteins are composed of L-amino acids, the incorporation of their non-natural mirror images, D-amino acids, into peptides has become a powerful strategy in chemical biology and medicinal chemistry. biopharmaspec.comjpt.comwikipedia.org D-amino acid derivatives, such as Fmoc-D-Alb-OH, offer several key advantages that address some of the major challenges in developing peptide-based therapeutics.

One of the primary benefits of using D-amino acids is the enhanced stability of the resulting peptides. lifetein.com Peptides containing D-amino acids are significantly more resistant to degradation by proteases, the enzymes that break down proteins and peptides in the body. biopharmaspec.comlifetein.comnih.gov This increased resistance leads to a longer half-life in biological systems, allowing for sustained therapeutic effects. biopharmaspec.comlifetein.com

Furthermore, the incorporation of D-amino acids can influence the three-dimensional structure of a peptide. This can lead to increased structural rigidity, which can improve the peptide's binding affinity and specificity for its biological target. lifetein.com The unique stereochemistry of D-amino acids can also result in peptides with novel biological activities that are distinct from their L-amino acid counterparts. wikipedia.orglifetein.com

Unnatural amino acids, including D-isomers, are considered fundamental building blocks in modern medicinal chemistry. bioascent.comuq.edu.au They provide a means to introduce chemical diversity and chirality into drug candidates, enabling the fine-tuning of their pharmacological properties. bioascent.comuq.edu.auenamine.net The ability to site-specifically incorporate these modified amino acids allows for a medicinal chemistry-like optimization of protein and peptide therapeutics. nih.gov For instance, the introduction of D-amino acids has been instrumental in the development of peptide-based drugs with improved efficacy and bioavailability. biopharmaspec.comjpt.com

The synthesis of peptides containing D-amino acids requires precise control over stereochemistry to ensure the desired biological activity. jpt.com Fmoc-protected D-amino acids like this compound are therefore indispensable for the custom synthesis of these modified peptides for research and drug discovery. medchemexpress.comcreative-peptides.com

Physicochemical Properties of a Representative this compound Compound (Fmoc-D-2-thienylalanine)

| Property | Value |

| Molecular Formula | C28H23NO4S |

| Molecular Weight | 469.55 g/mol |

| Appearance | White to off-white powder |

| Purity | ≥98% |

| Solubility | Soluble in DMF, DMSO |

Note: The data in this table is representative and may vary slightly between different suppliers.

Applications of Fmoc-Protected Amino Acids in Research

| Application Area | Description |

| Peptide Synthesis | Serve as essential building blocks for the solid-phase synthesis of custom peptides with specific sequences and properties. chemimpex.comchemimpex.comsmolecule.com |

| Drug Development | Used to create peptide-based drugs with enhanced stability, bioavailability, and novel biological activities. chemimpex.comchemimpex.combiopharmaspec.com |

| Biochemical Research | Incorporated into peptides to study protein-protein interactions, enzyme mechanisms, and other biological processes. smolecule.com |

| Bioconjugation | Employed to attach peptides to other molecules, such as fluorescent dyes or drug delivery vehicles. chemimpex.com |

Structure

3D Structure

Properties

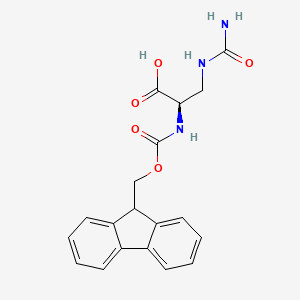

IUPAC Name |

(2R)-3-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5/c20-18(25)21-9-16(17(23)24)22-19(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,22,26)(H,23,24)(H3,20,21,25)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSICSLZBMDMQRC-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CNC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CNC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for Fmoc D Alb Oh Integration

Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) Protocols Utilizing Fmoc-D-Alb-OH

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most prevalent method for solid-phase peptide synthesis (SPPS) due to its milder deprotection conditions compared to the Boc/Bzl strategy. Current time information in Tiranë, AL.iris-biotech.deacs.org This approach relies on the base-labile Fmoc group for temporary Nα-amino protection and acid-labile tert-butyl (tBu) groups for the side-chain protection of trifunctional amino acids. beilstein-journals.orgscribd.com

Optimization of Coupling Conditions with this compound

The successful incorporation of sterically hindered amino acids like this compound necessitates the careful optimization of coupling conditions to ensure high yields and minimize side reactions. The choice of coupling reagents and additives is paramount.

Carbodiimide-based reagents, such as N,N'-diisopropylcarbodiimide (DIC), are frequently used in combination with additives that can form active esters, thereby accelerating the coupling reaction and suppressing racemization. beilstein-journals.orgnih.gov Historically, 1-hydroxybenzotriazole (B26582) (HOBt) was a popular additive, but due to safety concerns, it has been largely replaced by alternatives like ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). researchgate.netchempep.com For particularly challenging couplings involving bulky residues, more potent activating agents from the uronium/aminium salt family, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), are often employed. nih.govpeptide.com The use of HOAt (1-hydroxy-7-azabenzotriazole), an aza-analogue of HOBt, has been shown to significantly accelerate acylation and reduce racemization, making it a valuable option for difficult couplings. peptide.com

The choice of base is also critical. While DIPEA (N,N-diisopropylethylamine) is commonly used, it has been implicated in inducing racemization for certain amino acids. peptide.com Collidine is often recommended as a less racemization-prone alternative. peptide.com It is crucial to avoid large excesses of base, even though a slightly basic pH can accelerate the coupling. peptide.com

To further enhance coupling efficiency for sterically demanding residues, several strategies can be employed:

Below is a table summarizing common coupling reagents and additives used in Fmoc-SPPS.

| Reagent/Additive | Type | Key Features |

|---|---|---|

| DIC | Carbodiimide | Standard activating agent, often used with additives. beilstein-journals.org |

| HOBt | Additive | Suppresses racemization, largely replaced by safer alternatives. beilstein-journals.orgpeptide.com |

| OxymaPure | Additive | Safer alternative to HOBt, effective in reducing racemization. researchgate.netchempep.com |

| HATU/HBTU | Uronium/Aminium Salt | Highly potent activating agents for difficult couplings. nih.govpeptide.com |

| HOAt | Additive | Accelerates acylation and reduces racemization more effectively than HOBt. peptide.com |

| DIPEA | Base | Common non-nucleophilic base, can promote racemization in some cases. peptide.com |

| Collidine | Base | Less racemization-prone alternative to DIPEA. peptide.com |

Orthogonal Protecting Group Strategies in this compound Synthesis

The true power of the Fmoc/tBu strategy lies in its orthogonality, which allows for the selective deprotection of other protecting groups on the peptide chain without affecting the Fmoc or tBu groups. beilstein-journals.org This is particularly useful for synthesizing complex peptides, such as branched or cyclic peptides, or for site-specific modifications. A variety of orthogonal protecting groups are commercially available and can be cleaved under specific conditions that are compatible with the Fmoc/tBu strategy. beilstein-journals.orgresearchgate.net

Commonly used orthogonal protecting groups include:

The table below outlines key orthogonal protecting groups and their cleavage conditions.

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality with Fmoc/tBu |

|---|---|---|---|

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF. researchgate.net | Fully Orthogonal. researchgate.netbeilstein-journals.org |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2% Hydrazine in DMF. researchgate.net | Fully Orthogonal. researchgate.net |

| 4-methoxytrityl | Mmt | 1% TFA in DCM. beilstein-journals.orgnih.gov | Quasi-Orthogonal. |

| 4-methyltrityl | Mtt | 1% TFA in DCM. beilstein-journals.org | Quasi-Orthogonal. |

| Allyloxycarbonyl | Alloc | Pd(PPh3)4 / Scavenger. peptide.comuci.edu | Fully Orthogonal. peptide.com |

Automated and Microwave-Assisted SPPS for this compound Incorporation

The automation of SPPS has revolutionized peptide synthesis, enabling the rapid and simultaneous production of multiple peptides. beilstein-journals.org Automated synthesizers can perform the repetitive cycles of deprotection, washing, and coupling with high precision and reproducibility. beilstein-journals.orgnih.gov

More recently, microwave-assisted SPPS (MA-SPPS) has emerged as a powerful tool for accelerating peptide synthesis. nih.govresearchgate.netresearchgate.net Microwave irradiation can significantly reduce reaction times for both the Fmoc deprotection and coupling steps. nih.gov For example, a coupling reaction that might take an hour at room temperature can often be completed in just a few minutes with microwave heating. nih.gov This acceleration is particularly beneficial for overcoming the challenges associated with "difficult sequences," which often involve sterically hindered amino acids like this compound or aggregation-prone sequences. nih.govresearchgate.net

While microwave heating offers significant advantages, it is essential to optimize the conditions, such as temperature and irradiation time, to avoid potential side reactions like racemization and aspartimide formation, which can be exacerbated at higher temperatures. beilstein-journals.orgresearchgate.net Modern automated microwave peptide synthesizers incorporate features like precise temperature control and optimized protocols to minimize these side reactions, allowing for the efficient and high-purity synthesis of complex peptides. nih.govresearchgate.net A semi-automated instrument featuring a flow-through reaction vessel and bubbling with N2 gas for temperature control has been described for the reliable use of microwave heating in SPPS. researchgate.net

Solution-Phase Synthesis Approaches for this compound Derivatives

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of peptides or for the synthesis of complex peptide derivatives that are not amenable to solid-phase methods. google.comacs.org

In solution-phase synthesis using the Fmoc strategy, the main challenge is the removal of the dibenzofulvene-piperidine adduct formed during the Fmoc deprotection step, which can be difficult to separate from the desired peptide product. researchgate.net Various strategies have been developed to address this issue, including the use of alternative bases for deprotection or specialized purification techniques. acs.org

For the synthesis of DNA-encoded libraries, solution-phase Fmoc-based peptide synthesis has been explored. sigmaaldrich.com This requires careful optimization of reaction conditions to ensure compatibility with the DNA tag. For example, specific protecting group strategies, such as using Fmoc-Trp(Boc)-OH to improve solubility, and alternative coupling reagents may be necessary. sigmaaldrich.com

Strategies for Mitigating Side Reactions in this compound Integration (e.g., Racemization, Impurity Formation)

The integration of any amino acid, including this compound, into a peptide chain is susceptible to various side reactions that can compromise the purity and yield of the final product. Understanding and mitigating these side reactions is crucial for successful peptide synthesis.

Racemization

Racemization, or the epimerization of the α-carbon, is a significant concern, especially for sterically hindered or certain naturally occurring amino acids like histidine and cysteine. researchgate.netchempep.comsigmaaldrich.com The activation of the carboxylic acid group during the coupling step can lead to the formation of a 5(4H)-oxazolone intermediate, which is prone to enolization and subsequent racemization. peptide.com

Strategies to suppress racemization include:

Impurity Formation

Besides racemization, several other side reactions can lead to the formation of impurities during Fmoc-SPPS.

Iii. Applications of Fmoc D Alb Oh in Peptide and Peptidomimetic Design

Role in the Synthesis of Therapeutic Peptides and Analogs

The primary motivation for incorporating D-amino acids like D-albizziine into therapeutic peptide sequences is to increase their metabolic stability. nih.govmdpi.comactivotec.com Peptides composed entirely of L-amino acids are often susceptible to rapid degradation by proteases in the body, which limits their therapeutic potential. nih.gov By introducing D-amino acids, which are not recognized by most endogenous proteases, the resulting peptide analogs exhibit significantly improved resistance to enzymatic degradation and a longer serum half-life. nih.govmdpi.com This enhanced stability is a critical factor in developing effective peptide-based drugs. jpt.com

The synthesis of these analogs is predominantly achieved through Fmoc solid-phase peptide synthesis (SPPS). nih.govsemanticscholar.org Fmoc-D-Alb-OH, with its protected alpha-amino group, can be efficiently coupled to a growing peptide chain on a solid support. researchgate.netbeilstein-journals.org The Fmoc group is then selectively removed under mild basic conditions, allowing the next amino acid to be added. semanticscholar.orgbioline.org.br This iterative process enables the precise construction of peptide sequences containing D-albizziine at specific positions. researchgate.net The inclusion of D-amino acids can also be crucial for receptor recognition and can enhance the bioactivity of the peptide. mdpi.com For instance, some naturally occurring peptide antibiotics contain D-amino acids, which are essential for their function. nih.gov

The table below illustrates the impact of D-amino acid substitution on the properties of therapeutic peptides, a principle that applies to the incorporation of this compound.

| Property | Effect of D-Amino Acid Incorporation | Rationale |

| Proteolytic Stability | Increased | D-amino acids are not readily recognized by proteases, leading to enhanced resistance to enzymatic degradation. nih.govactivotec.com |

| Serum Half-Life | Increased | Reduced degradation leads to a longer circulation time in the body. mdpi.com |

| Bioavailability | Potentially Enhanced | Increased stability can lead to improved absorption and distribution. mdpi.comjpt.com |

| Immunogenicity | Potentially Reduced | Altered structure may lead to lower recognition by the immune system. mdpi.com |

| Receptor Binding | Can be altered or enhanced | The stereochemistry of D-amino acids can influence the peptide's conformation and interaction with its target receptor. mdpi.com |

This compound in the Construction of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have modified chemical structures to improve their drug-like properties. nih.gov The incorporation of D-amino acids, facilitated by reagents like this compound, is a key strategy in the design of peptidomimetics. nih.govuminho.pt

The design of peptidomimetics often involves a systematic process to identify the critical residues for biological activity and then to modify the peptide to enhance its properties. scribd.com Key principles include:

Alanine (B10760859) Scanning: Replacing each amino acid in a peptide sequence with alanine to identify residues crucial for activity. scribd.com

D-Amino Acid Scanning: Sequentially substituting L-amino acids with their D-enantiomers to improve stability while maintaining or enhancing activity. scribd.com This is where this compound would be utilized.

Conformational Constraint: Introducing modifications that restrict the flexibility of the peptide backbone or side chains to lock the molecule in its bioactive conformation. upc.edu

Backbone Modification: Altering the peptide backbone, for example, through N-methylation, to reduce susceptibility to proteolysis and modulate conformation. cam.ac.uk

The goal is to create a molecule that retains the desired biological effect of the parent peptide but possesses improved pharmacokinetic properties, such as enhanced stability and oral bioavailability. The introduction of D-amino acids can significantly alter the peptide's three-dimensional structure, which must be carefully considered to ensure it can still bind to its biological target. jpt.comnih.gov

The stereochemistry of amino acids is a critical determinant of a peptide's secondary and tertiary structure. jpt.comnih.gov The incorporation of a D-amino acid, with its side chain oriented differently from an L-amino acid, imposes significant conformational constraints on the peptide backbone. researchgate.net This can be strategically used to induce specific secondary structures, such as β-turns or helices, which may be essential for biological activity. nih.gov

The table below summarizes how D-amino acid incorporation can influence peptide conformation.

| Conformational Element | Influence of D-Amino Acid Incorporation |

| β-Turns | Can be induced or stabilized, affecting the overall peptide fold. nih.gov |

| β-Sheets | Can be disrupted or promoted, depending on the sequence context. nih.gov |

| α-Helices | Can be destabilized or, in some cases, form left-handed helices. nih.gov |

| Overall Conformation | Significantly altered due to changes in backbone dihedral angles (φ and ψ). nih.govuminho.pt |

Design Principles for Peptidomimetics Incorporating D-Amino Acids

Engineering of Biologically Active Peptide Sequences with this compound

The engineering of biologically active peptides with this compound is a targeted approach to creating novel therapeutics. researchgate.netchemimpex.com By leveraging the principles of peptide and peptidomimetic design, researchers can create analogs with tailored properties. The process often involves synthesizing a library of peptide analogs where specific L-amino acids are replaced with D-albizziine. These analogs are then screened for their biological activity and stability. nih.gov

For example, in the development of inhibitors for protein-protein interactions, cyclic peptidomimetics containing D-amino acids have shown promise. nih.gov Cyclization adds another layer of conformational constraint, which can lead to increased binding affinity and stability. cam.ac.ukeurekaselect.com The inclusion of a D-amino acid within the linear precursor of a cyclic peptide can also facilitate a more efficient cyclization process. activotec.com

The development of potent (hydroxyethyl)urea peptidomimetic inhibitors of γ-secretase, a key enzyme in Alzheimer's disease, has demonstrated that all-D-amino acid containing analogs can be as effective as their L-peptidomimetic counterparts, particularly over extended periods. acs.org This highlights the potential for D-amino acid-containing peptides to serve as leads for further drug development. acs.org

The use of this compound and other Fmoc-D-amino acids is integral to these engineering efforts, providing the chemical tools necessary to build these complex and potentially life-saving molecules. chemimpex.comchemimpex.comchemimpex.com

Iv. Fmoc D Alb Oh As a Chiral Building Block in Asymmetric Synthesis

Stereoselective Synthesis Leveraging the D-Configuration of Fmoc-D-Alb-OH

The D-configuration of the α-carbon in Fmoc-D-Ala-OH is a critical source of chirality that guides the stereochemical outcome of subsequent reactions. This principle is fundamental to diastereoselective synthesis, where the existing stereocenter in the D-alanine moiety influences the creation of new stereocenters, leading to the preferential formation of one diastereomer over others.

A notable application of this principle is in the synthesis of completely protected α-methylated α-amino acids. sci-hub.se This process begins with D-alanine and proceeds through a chiral oxazolidinone intermediate. sci-hub.se The stereochemistry of the D-alanine starting material dictates the absolute configuration of the final α-methylated amino acid derivative. sci-hub.se The key step involves the base-promoted ring opening of the oxazolidinone, which can be selectively controlled to produce either the protected amino acid ester or the free acid. sci-hub.se The high diastereoisomeric purity of the products, often exceeding 99%, underscores the effective transfer of chirality from the initial D-alanine building block. sci-hub.se

Table 1: Key Steps in Stereoselective Synthesis from D-Alanine

| Step | Reactants/Reagents | Product | Stereochemical Outcome | Ref |

| Oxazolidinone Formation | D-Alanine, other reagents | Chiral Oxazolidinone (e.g., (2R,4S)-isomer) | High diastereoselectivity | sci-hub.se |

| Michael Addition | Oxazolidinone, Michael Acceptor (e.g., t-butyl acrylate) | Adduct with new stereocenter | High diastereoselectivity | sci-hub.se |

| Ring Opening | Oxazolidinone adduct, LiOH or NaOH in MeOH/H₂O | Z-protected α-methyl amino acid ester or acid | Selective formation of (S)-configuration at new center | sci-hub.se |

| Deprotection | Z-protected amino acid ester, H₂, Pd/C | Free α-methyl amino acid ester | Retention of stereochemistry | sci-hub.se |

This table illustrates a general pathway for synthesizing α-methylated amino acids, where the stereocontrol originates from the D-alanine precursor.

This methodology demonstrates how the inherent chirality of D-alanine is leveraged to produce trifunctional α-methylated α-amino acids with excellent stereocontrol. sci-hub.se

Development of Complex Chiral Structures from this compound

The foundational chirality of D-alanine and its derivatives serves as a scaffold for constructing more elaborate and complex chiral molecules, which are valuable in medicinal chemistry and materials science. nih.govmdpi.com

One sophisticated application is the palladium-catalyzed, ligand-controlled C(sp³)–H arylation of alanine (B10760859) derivatives to synthesize β-Arylated-β-Aryl'-α-amino acids. nih.gov This method allows for the sequential and highly diastereoselective introduction of two different aryl groups onto the β-carbon of an alanine amide. nih.gov By selecting the appropriate ligand for each arylation step, it is possible to control the reaction to favor either primary or secondary C–H bond activation, affording the desired hetero-diarylated products with a diastereomeric ratio often greater than 20:1. nih.gov The order of aryl group installation dictates the final configuration at the newly formed β-stereocenter. nih.gov

Another significant area is the asymmetric synthesis of cyclic amino acids, which are important pharmacophores. rsc.orgrsc.org Starting from alanine esters, a combination of phase-transfer catalyzed asymmetric alkylation and subsequent diastereoselective reductive amination can produce cyclic structures like piperidine (B6355638) and azepane derivatives. rsc.orgrsc.org These intermediates have been successfully transformed into complex natural products and their analogs, such as the alkaloid (+)-dihydropinidine and the N-methyl-D-aspartate (NMDA) antagonist Selfotel. rsc.orgrsc.org

Table 2: Examples of Complex Structures Derived from Alanine

| Starting Material | Synthetic Method | Complex Structure | Significance/Application | Ref |

| Alanine-derived amide | Ligand-controlled Pd-catalyzed C(sp³)–H diarylation | β-Ar-β-Ar'-α-amino acids | Building blocks for drugs (e.g., doxanthrine) and chiral ligands | nih.gov |

| Alanine ester | Phase-transfer catalyzed asymmetric alkylation & reductive amination | Cyclic amino acids (piperidine/azepane cores) | Precursors to alkaloids and NMDA antagonists | rsc.orgrsc.org |

| N-Fmoc-D-alaninal | Reductive amination and acylation | Chiral Peptide Nucleic Acids (PNAs) | DNA/RNA hybridization with high affinity and selectivity | researchgate.net |

The synthesis of chiral Peptide Nucleic Acids (PNAs) also utilizes D-alanine derivatives. researchgate.net The process can involve the reductive amination of N-Fmoc-protected D-alaninals, with the D-amino acid backbone inducing a left-handed helix in the resulting PNA oligomer. researchgate.net

Catalytic Applications in Asymmetric Transformations Involving D-Alanine Derivatives

Beyond its role as a stoichiometric chiral building block, D-alanine can be incorporated into catalytic systems to induce enantioselectivity in chemical transformations. Derivatives of D-alanine are used to create chiral ligands and catalysts for a variety of asymmetric reactions. nih.govpsu.edukoreascience.kr

Chiral ligands derived from amino acids are highly effective in asymmetric catalysis. psu.edukoreascience.kr For instance, β-amino alcohols derived from L-alanine have proven to be excellent ligands for the catalytic asymmetric addition of diethylzinc (B1219324) to aldehydes, achieving high enantioselectivity. psu.edukoreascience.kr By extension, D-alanine can be used to synthesize the enantiomeric ligands, which would catalyze the formation of the opposite product enantiomer. This demonstrates how the choice between L- and D-alanine provides access to either enantiomer of a target molecule, a concept known as "enantiomeric switching."

Furthermore, the complex β-Ar-β-Ar'-α-amino acids synthesized from alanine can be converted into α-amino alcohols, which are precursors to widely used classes of chiral ligands such as BOX (bis(oxazoline)) and pyBOX (pyridine-bis(oxazoline)). nih.gov The structural diversity of the aryl groups introduced in the initial C-H arylation steps allows for the fine-tuning of the steric and electronic properties of the resulting ligands, potentially leading to more effective and selective catalysts. nih.gov

D-alanine has also been used to form chiral coordination complexes with metal ions, such as lanthanides. mdpi.com These complexes can exhibit unique catalytic properties, with the chirality of the D-alanine ligand influencing the coordination geometry around the metal center, which in turn can direct the stereochemical outcome of a catalyzed reaction. mdpi.com

Table 3: Catalytic Systems and Applications Derived from Alanine

| Alanine Derivative | Catalyst/Ligand Type | Asymmetric Transformation | Mechanism of Chirality Transfer | Ref |

| D-Alanine-derived β-amino alcohol | Chiral Ligand for Zinc | Addition of diethylzinc to aldehydes | The ligand-metal complex creates a chiral environment around the substrate. | psu.edukoreascience.kr |

| D-Alanine-derived β-Ar-β-Ar'-α-amino alcohol | Precursor for BOX and pyBOX ligands | Various (e.g., Friedel-Crafts, Diels-Alder) | The C₂-symmetric ligand coordinates to a metal, forming a chiral Lewis acid catalyst. | nih.gov |

| D-Alanine | Chiral Ligand for Lanthanides | Potential Lewis acid catalysis | D-alanine forms a dimeric chiral complex with the metal ion, creating a chiral catalytic pocket. | mdpi.com |

| Alanine | Precursor for chiral Ni(II) complexes | Asymmetric alkylation | Alanine forms a chiral Schiff base complex with Ni(II), which directs alkylation reactions. | nih.gov |

V. Biochemical and Functional Studies Involving Fmoc D Alb Oh

Investigation of Peptide Stability and Bioavailability via D-Alanine Incorporation

A primary motivation for incorporating D-amino acids, such as D-alanine from Fmoc-D-Alb-OH, into peptide-based therapeutics is to enhance their metabolic stability. nih.gov Peptides composed exclusively of L-amino acids are often rapidly degraded by proteases in the body, which limits their therapeutic efficacy and oral bioavailability. formulationbio.comlifetein.com.cn The introduction of a D-amino acid can render the peptide bond resistant to cleavage by these enzymes. nih.govlifetein.com.cn

Studies have consistently shown that replacing an L-amino acid with its D-enantiomer at or near a proteolytic cleavage site can significantly increase a peptide's half-life in serum. lifetein.com.cn For example, the substitution of L-alanine with D-alanine at the N-terminus of peptides can prevent degradation by aminopeptidases. lifetein.com.cn Similarly, placing D-amino acids at both the N- and C-termini can provide substantial protection against a broad range of proteases found in human serum. lifetein.com.cn While peptides with D-amino acids at one terminus show increased stability, those with D-amino acids at both ends are often almost completely resistant to degradation. lifetein.com.cn

| Peptide Sequence | Modification | Stability in Human Serum (50%) | Primary Proteolytic Enzyme Class Resisted |

|---|---|---|---|

| TPTGTQTPT | All L-amino acids | Low | Aminopeptidases, Carboxypeptidases |

| t-PTPTGTQTPT | N-terminal D-amino acid | Moderate | Aminopeptidases |

| tp-TPTGTQ-tpt | N- and C-terminal D-amino acids | High | Aminopeptidases, Carboxypeptidases |

Enzymatic Interactions and Substrate Design with this compound Derivatives

The stereochemistry of amino acids is a critical determinant of enzyme-substrate interactions. Most proteases are highly specific for L-amino acid residues, meaning peptides containing D-amino acids are generally poor substrates and can even act as inhibitors. formulationbio.comnih.gov This principle is fundamental to the design of protease-resistant peptides.

However, the interaction is not always one of simple resistance. In some contexts, the introduction of a D-amino acid can modulate the binding affinity and specificity of a peptide for its target enzyme in nuanced ways. For instance, D-alanyl-D-alanine is the natural substrate for DD-transpeptidases (also known as penicillin-binding proteins), enzymes crucial for bacterial cell wall synthesis. uniprot.orgwikipedia.org These enzymes catalyze the cross-linking of peptidoglycan strands, a process that involves the cleavage of the D-alanyl-D-alanine bond. wikipedia.orgnih.gov

This specific recognition of a D-amino acid-containing motif has been exploited in the design of enzyme inhibitors. The structural similarity between penicillin and the D-Ala-D-Ala dipeptide allows the antibiotic to bind to the active site of DD-transpeptidase and inhibit its activity, forming a stable acyl-enzyme intermediate. wikipedia.orgnih.gov

The use of this compound in SPPS allows for the precise placement of D-alanine within a peptide sequence, enabling the design of novel enzyme substrates or inhibitors. mdpi.comresearchgate.net For example, synthetic peptides containing D-alanine can be used as probes to study the activity of enzymes that recognize D-amino acids, or to develop inhibitors that target such enzymes. While most studies focus on resistance to common proteases, the strategic incorporation of D-alanine can also facilitate specific enzymatic interactions, as seen with bacterial transpeptidases. mdpi.comuniprot.org

Structural Elucidation of this compound-Containing Biomolecules

The incorporation of a D-amino acid into a peptide can have a significant impact on its three-dimensional structure. acs.org Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are essential for elucidating these structural changes at an atomic level. rsc.orgmdpi.com

NMR spectroscopy is particularly powerful for studying peptide structures in solution. uzh.ch The chemical shifts of protons, especially the amide (HN) and alpha-protons (Hα), are highly sensitive to the local conformational environment. beilstein-journals.orgdcu.ie The introduction of a D-alanine residue can alter the peptide backbone's dihedral angles (φ and ψ), leading to changes in the observed chemical shifts and Nuclear Overhauser Effect (NOE) patterns. rsc.org These changes can be used to define the conformation of the D-alanine-containing peptide in solution. For instance, the presence of a D-amino acid can induce or stabilize specific secondary structures, such as beta-turns. nih.gov

| Residue | Proton | Chemical Shift (ppm) in D2O | Observed Structural Implication |

|---|---|---|---|

| Tyr (L) | HN | 8.15 | Evidence of a specific turn structure induced by the D-Ala residue, leading to distinct chemical environments for adjacent residues compared to an all-L peptide. |

| Ala (D) | HN | 8.30 | |

| Ala (D) | Hα | 4.55 | |

| Phe (L) | HN | 7.98 |

Vi. Advanced Derivatives and Functionalization of Fmoc D Alb Oh

Synthesis of Fmoc-D-Alb-OH-Based Albumin Binders and Pharmacokinetic Modulators

The conjugation of therapeutic molecules to serum albumin is a widely adopted strategy to extend their circulatory half-life. This is achieved by incorporating a specific albumin-binding moiety into the drug's structure. This compound can be utilized as a scaffold in the synthesis of such albumin binders, where its side chain can be functionalized or it can be part of a larger peptide sequence designed to interact with albumin.

The synthesis of these modulators typically follows the principles of Fmoc-based solid-phase peptide synthesis. nih.govembrapa.br The process begins with the anchoring of an initial Fmoc-protected amino acid to a solid support resin. mdpi.com The Fmoc group is then removed using a base, such as piperidine (B6355638), to expose a free amine, which is then coupled with the next Fmoc-amino acid in the sequence. embrapa.br This cycle is repeated to elongate the peptide chain. This compound would be incorporated at a specific position in the peptide sequence.

The following table illustrates a representative solid-phase synthesis cycle for incorporating this compound into a peptide-based albumin binder.

| Step | Reagent/Solvent | Purpose | Typical Duration |

| 1. Resin Swelling | Dichloromethane (DCM), Dimethylformamide (DMF) | Prepares the solid support for synthesis. | 30-60 min |

| 2. Fmoc Deprotection | 20% Piperidine in DMF | Removes the Fmoc protecting group from the N-terminus. | 2 x 10 min |

| 3. Washing | DMF, Isopropanol, DCM | Removes excess reagents and by-products. | 5 x 1 min |

| 4. Coupling | This compound, HBTU/DIPEA in DMF | Couples the this compound to the free amine on the resin. | 1-2 hours |

| 5. Washing | DMF, Isopropanol, DCM | Removes unreacted amino acid and coupling reagents. | 5 x 1 min |

| 6. Capping (Optional) | Acetic Anhydride/DIPEA in DMF | Blocks unreacted amino groups to prevent deletion sequences. | 15 min |

This table represents a generalized cycle in solid-phase peptide synthesis. HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) are common coupling reagents.

A significant application of albumin binders is in the field of radiopharmaceuticals for both diagnostic imaging and targeted radionuclide therapy. By attaching an albumin-binding moiety to a radiolabeled targeting vector (e.g., a PSMA-targeting ligand), the circulation time of the radiopharmaceutical is prolonged, leading to higher accumulation at the tumor site and improved therapeutic efficacy or imaging contrast.

The integration of an this compound-containing peptide into a radiopharmaceutical involves its conjugation to a chelator molecule, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which can stably coordinate a radionuclide (e.g., Lutetium-177, Gallium-68). The synthesis often employs orthogonal protecting groups on a lysine (B10760008) residue within the peptide sequence, allowing for the selective attachment of both the albumin binder and the chelator. While direct examples using this compound are not extensively detailed, the methodology is well-established with similar amino acid derivatives.

Research findings for analogous compounds demonstrate that the choice of linker and the specific albumin-binding motif can significantly impact the pharmacokinetic profile, including tumor uptake and kidney clearance.

| Derivative Component | Function | Example Compound/Moiety | Research Finding Reference |

| Targeting Ligand | Binds to specific receptors on cancer cells. | PSMA-617 | |

| Albumin Binder | Binds to serum albumin to extend half-life. | 4-(p-iodophenyl)butyric acid | |

| Chelator | Sequesters the radioactive metal isotope. | DOTA, NODAGA | |

| Radionuclide | Provides the imaging or therapeutic radiation. | ⁶⁸Ga, ¹⁷⁷Lu | |

| Linker (incorporating D-amino acids) | Optimizes spacing and pharmacokinetic properties. | Peptides containing D-Asp or D-Lys |

Conjugation Strategies for this compound to Macromolecules and Surfaces

The versatility of this compound extends to its conjugation to larger entities like proteins, polymers, or nanoparticles to create functional biomaterials. The conjugation strategy often depends on the specific functional groups available on both the peptide and the macromolecule.

A common approach involves synthesizing the peptide with a terminal functional group that is orthogonal to the side chains of the constituent amino acids. For instance, a terminal cysteine can be introduced to allow for specific conjugation to a maleimide-functionalized macromolecule. Alternatively, the side chain of an amino acid like lysine can be modified with a "click chemistry" handle, such as an azide (B81097) or an alkyne, for highly efficient and specific ligation reactions. While direct literature on this compound in this context is sparse, the principles of bioconjugation are broadly applicable.

Controlled conjugation is crucial to ensure that the final product has a well-defined structure and stoichiometry, which is essential for its biological activity and regulatory approval.

Development of Hybrid Molecules Incorporating this compound for Enhanced Properties

Hybrid molecules, which combine different functional units within a single chemical entity, are a growing area of research. This compound can be a key component in creating such hybrids, for example, by linking a cell-penetrating peptide sequence with a therapeutic payload via a linker that includes D-albizziine. The inclusion of the D-amino acid would enhance the stability of the hybrid molecule in biological environments. peptide.com

The development of these hybrid molecules often involves a modular synthetic approach, where different functional fragments are synthesized separately and then combined. The use of this compound within one of these fragments can impart desirable pharmacokinetic properties to the final hybrid construct. For instance, a hybrid molecule could be designed to include a targeting moiety, a therapeutic agent, and an albumin-binding domain built with this compound to ensure prolonged circulation and targeted delivery.

Vii. Future Directions and Emerging Research Avenues for Fmoc D Alb Oh

Innovations in Green Chemistry Approaches for Fmoc-D-Alb-OH Synthesis and Utilization

The synthesis and application of peptides are increasingly scrutinized for their environmental impact, prompting a shift towards greener chemical practices. A significant area of focus is the reduction of hazardous solvents and reagents in solid-phase peptide synthesis (SPPS), the primary method for constructing peptides. peptide.comcsic.es

Traditionally, SPPS relies heavily on solvents like N,N-dimethylformamide (DMF) and reagents such as piperidine (B6355638) for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group. peptide.comacs.org Research is actively exploring more environmentally friendly alternatives. One promising approach involves replacing piperidine with a solution of sodium hydroxide (B78521) (NaOH) in a mixture of 2-methyltetrahydrofuran (B130290) (2-MeTHF), a greener solvent, and methanol. acs.orgthieme-connect.comnih.gov This method has been shown to be effective for Fmoc deprotection and is compatible with subsequent peptide bond formation. thieme-connect.com

Further innovations aim to minimize solvent usage altogether. "In situ" Fmoc removal protocols, where the deprotection agent is added directly to the coupling cocktail, can significantly reduce the number of washing steps and, consequently, solvent consumption by as much as 75%. peptide.comcsic.es The development of such protocols is crucial for making the synthesis of peptides containing this compound more sustainable.

Another green approach under investigation is the use of agro-waste-derived solvent media. For instance, a process utilizing lemon fruit shell ash has been developed for peptide bond formation, offering a more environmentally benign alternative to conventional methods. nih.gov

The table below summarizes some of the green chemistry approaches being explored for Fmoc-based peptide synthesis.

| Green Chemistry Approach | Traditional Method | Green Alternative | Key Advantages |

| Fmoc Deprotection | 20% Piperidine in DMF | Aqueous NaOH in 2-MeTHF/Methanol | Avoids hazardous piperidine; utilizes a greener solvent. acs.orgthieme-connect.com |

| Solvent Reduction | Multiple washing steps with DMF | In situ Fmoc removal | Reduces solvent consumption by up to 75%. peptide.comcsic.es |

| Solvent Source | Petroleum-based solvents (e.g., DMF) | Agro-waste derived solvents | Utilizes renewable resources and reduces reliance on petrochemicals. nih.gov |

These advancements in green chemistry are not only environmentally beneficial but also have the potential to make the synthesis of peptides incorporating this compound more efficient and cost-effective.

Computational Approaches in Designing this compound-Based Compounds

Computational methods are becoming indispensable tools in the design and optimization of peptide-based compounds. acs.org These in silico techniques allow researchers to predict the structural and functional properties of peptides before their actual synthesis, saving time and resources. nih.gov

Molecular dynamics (MD) simulations, for example, can be used to study the dynamic behavior and stability of peptides containing this compound. nih.govnih.gov By simulating the interactions of the peptide with its environment, researchers can gain insights into its conformational preferences and potential binding modes. acs.orgresearchgate.net This information is critical for designing peptides with specific therapeutic or material science applications. chemimpex.com

Docking studies are another powerful computational tool used to predict the binding affinity of a peptide to a target protein. researchgate.neteurekaselect.com This is particularly relevant for the design of peptide-based drugs. For instance, in silico screening can identify promising peptide sequences that are likely to bind to a specific receptor or enzyme. researchgate.net The use of computational models to predict the success of peptide synthesis is also an emerging area. nih.gov

The integration of computational design with experimental synthesis allows for a more rational and efficient approach to developing novel compounds based on this compound. This synergy is crucial for exploring the full potential of this unique amino acid derivative in various scientific fields. mdpi.com

The following table highlights key computational methods and their applications in the context of this compound-based peptide design.

| Computational Method | Application | Relevance to this compound |

| Molecular Dynamics (MD) Simulations | Studying peptide conformation and stability. nih.govnih.gov | Predicting the three-dimensional structure and flexibility of peptides containing this compound. |

| Molecular Docking | Predicting binding affinity to target proteins. researchgate.neteurekaselect.com | Designing peptide-based inhibitors or therapeutics by simulating the interaction of this compound-containing peptides with biological targets. |

| Peptide Synthesis Prediction | Forecasting the likelihood of successful synthesis. nih.gov | Identifying potentially difficult-to-synthesize sequences containing this compound, allowing for proactive optimization of synthesis protocols. |

Expanding the Scope of Non-Natural Amino Acid Applications with D-Alanine

The incorporation of non-natural amino acids, such as D-alanine and its derivatives like D-Albizziine, into peptides offers a powerful strategy to enhance their therapeutic properties. jpt.comnih.gov D-amino acids are the mirror images (enantiomers) of the naturally occurring L-amino acids. pnas.org Their inclusion can confer several advantages.

One of the most significant benefits is increased resistance to enzymatic degradation. nih.govnih.gov Peptides composed of L-amino acids are readily broken down by proteases in the body, limiting their therapeutic efficacy. Peptides containing D-amino acids, however, are often resistant to these enzymes, leading to a longer half-life and sustained activity. nih.govtandfonline.com

The presence of D-amino acids can also influence the secondary structure of peptides, leading to unique conformations that may enhance binding affinity to biological targets. nih.gov This can result in more potent and selective therapeutic agents. For example, the incorporation of D-amino acids has been shown to stabilize beta-turn structures in peptides, a common motif for receptor binding. nih.gov

D-alanine itself is a component of some bacterial cell walls and peptide antibiotics. wikipedia.orgresearchgate.net This highlights the natural precedent for the use of D-amino acids in biologically active molecules. The synthesis of peptides containing D-alanine derivatives like this compound allows researchers to explore a vast chemical space and design novel peptides with tailored properties for a wide range of applications, from drug development to materials science. chemimpex.comjpt.com

The table below outlines the key advantages of incorporating D-amino acids into peptides.

| Advantage | Description | Relevance to this compound |

| Increased Proteolytic Stability | Resistance to degradation by enzymes (proteases). nih.govnih.gov | Peptides containing this compound are expected to have a longer biological half-life, making them more effective as therapeutics. |

| Modified Secondary Structure | Can induce specific conformations like beta-turns. nih.gov | The unique structural constraints imposed by this compound can be exploited to design peptides with high affinity and selectivity for their targets. |

| Novel Biological Activity | Can lead to new therapeutic functions. tandfonline.com | The incorporation of this compound can result in peptides with antimicrobial, anti-inflammatory, or other valuable biological activities. researchgate.netfrontiersin.org |

The continued exploration of non-natural amino acids like D-Albizziine, facilitated by building blocks such as this compound, promises to yield a new generation of peptides with enhanced stability and novel functionalities.

Q & A

Q. What analytical techniques are recommended for characterizing Fmoc-D-Alb-OH purity and structural integrity?

To ensure batch consistency, use reverse-phase HPLC with UV detection (λ = 265–280 nm) for purity assessment (>98% as per industry standards) . Confirm stereochemical integrity via 1H/13C NMR to distinguish D-Alb (α,α-disubstituted glycine) from L-isoforms, focusing on characteristic shifts for the Fmoc group (δ ~7.3–7.8 ppm aromatic protons) and Alb backbone (δ ~1.2–1.5 ppm for methyl groups) . Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight (C18H17NO4; 311.3 g/mol) .

Q. How should this compound be stored to maintain stability during peptide synthesis?

Store desiccated at -20°C to prevent hydrolysis of the Fmoc group. Prior to use, equilibrate to room temperature under inert gas (N2/Ar) to minimize oxidation. For aqueous solutions (e.g., in 1% acetic acid), prepare fresh and avoid prolonged exposure to light due to Fmoc photolability .

Q. What is the role of this compound in improving peptide coupling efficiency?

The D-Alb residue reduces steric hindrance compared to bulkier D-amino acids, enabling higher coupling yields in solid-phase synthesis. Optimize activation with HBTU/HOBt in DMF, maintaining a 3:1 molar excess of this compound relative to resin-bound amines. Monitor coupling completion via Kaiser test or FT-IR for free amine detection .

Q. Are there specific safety protocols for handling this compound in laboratory settings?

While not classified as hazardous under GHS, use nitrile gloves , lab coats, and eye protection to avoid dermal/ocular exposure. Conduct reactions in fume hoods to mitigate inhalation risks. Dispose of waste via approved organic solvent containers .

Advanced Research Questions

Q. How does the stereochemistry of D-Alb influence supramolecular assembly in peptide hydrogels?

D-Alb induces right-handed helical conformations , altering gelation kinetics and mechanical properties. In Fmoc-dipeptides, hydrophobic interactions (log P > 2.8) dominate self-assembly, while D-Alb’s rigidity reduces syneresis. Characterize gel stiffness via rheology (storage modulus G’ > 100 Pa at pH 4) and monitor kinetics using glucono-δ-lactone for controlled pH reduction .

Q. How can conflicting solubility data for this compound in polar solvents be resolved?

Discrepancies arise from batch-dependent impurities or residual protecting groups. Pre-purify via flash chromatography (silica gel, CH2Cl2:MeOH 95:5). For aqueous solubility, titrate with acetic acid (1–5% v/v) and confirm via dynamic light scattering (DLS) to rule out micelle formation .

Q. What strategies optimize this compound incorporation into peptidomimetics targeting enzyme-resistant motifs?

Use microwave-assisted synthesis (50°C, 20 min) to enhance coupling efficiency in sterically hindered sequences. Validate resistance to proteolysis via LC-MS after incubation with trypsin/chymotrypsin (24 h, 37°C). Compare with L-Alb controls to assess stereochemical selectivity .

Q. How does this compound purity impact crystallography studies of peptide-ligand complexes?

Impurities (>2%) induce lattice defects, complicating diffraction. Recrystallize from ethyl acetate/hexane (1:3) and verify purity via HPLC-MS before crystallization trials. Use D-Alb’s methyl groups as electron density markers for phasing .

Q. Can computational modeling predict this compound interactions in membrane-bound peptides?

Employ molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to model D-Alb’s impact on lipid bilayer penetration. Parameterize using SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(=O)O . Validate with circular dichroism (CD) spectroscopy for helical propensity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.